molecular formula C8H6N4 B13405534 1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine CAS No. 795277-70-2

1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine

Cat. No.: B13405534
CAS No.: 795277-70-2
M. Wt: 158.16 g/mol
InChI Key: WKUZWNQPTNIAAB-UHFFFAOYSA-N
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Description

1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine (CAS# 795277-70-2) is a complex, nitrogen-rich heterocyclic compound with the molecular formula C8H6N4 and a molecular weight of 158.16 g/mol . This fused tricyclic scaffold combines imidazole, pyrrole, and pyrimidine rings, making it a structure of high interest in medicinal chemistry and drug discovery. Heterocyclic compounds containing imidazole, pyrrole, and pyrimidine motifs are known to exhibit a wide range of biological activities . While specific data on this exact compound is limited, its core structure is closely related to other fused heterocycles that have demonstrated significant cytotoxic and anticancer properties in preclinical research . For instance, structurally related 2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine derivatives have shown potent cell growth inhibition and induction of apoptosis in human cancer cell lines such as K562 and U937 . Furthermore, the pyrrolo[2,3-e]pyrimidine component is a key structural feature in certain natural product antibiotics and is known for its ability to interfere with various cellular processes, similar to purine bases . This suggests potential research applications for this compound in developing novel therapeutic agents, enzyme inhibitors, and as a key intermediate for the synthesis of more complex bioactive molecules. The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use. Handle with care in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

795277-70-2

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

3,6,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,10-pentaene

InChI

InChI=1S/C8H6N4/c1-2-9-7-6(1)11-5-12-4-3-10-8(7)12/h1-5,9H

InChI Key

WKUZWNQPTNIAAB-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1N=CN3C2=NC=C3

Origin of Product

United States

Synthetic Methodologies for 1h Imidazo 1,2 C Pyrrolo 2,3 E Pyrimidine and Its Derivatives

Classical and Conventional Synthetic Routes

Traditional synthetic strategies remain fundamental in heterocyclic chemistry for their reliability and well-established mechanisms. These routes often involve sequential bond-forming events to construct the intricate polycyclic framework.

Condensation reactions are a cornerstone in the synthesis of fused imidazopyrimidine systems. These reactions typically involve the formation of a new carbon-nitrogen bond through the reaction of an amine with a carbonyl compound or its equivalent, followed by the elimination of a small molecule, such as water. A classic and widely used method for constructing the imidazo[1,2-a]pyrimidine (B1208166) nucleus is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine (B69317) derivative with an α-haloketone. nih.govrsc.org This foundational reaction highlights the general principle of condensing a binucleophilic amine with a dielectrophilic partner to form the fused heterocyclic system.

In the context of the 1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine scaffold, a plausible condensation strategy would involve reacting a suitably functionalized aminopyrrolopyrimidine precursor with a reagent that provides the necessary carbon atoms to form the imidazole (B134444) ring. The reaction between 2-aminoimidazole and N-substituted maleimides, for example, proceeds via a Michael addition followed by intramolecular cyclization and recyclization to form a tetrahydroimidazo[1,2-a]pyrimidine core, demonstrating how condensation and subsequent rearrangements can build complex fused systems. nih.gov

Table 1: Examples of Condensation Reactions in Fused Pyrimidine (B1678525) Synthesis

Reactant 1 Reactant 2 Product Type Reference
2-Aminopyrimidine α-Haloketones Imidazo[1,2-a]pyrimidine nih.gov
2-Aminoimidazole N-Substituted Maleimides Tetrahydroimidazo[1,2-a]pyrimidine nih.gov

Cyclization, particularly intramolecular cyclization, is the key step that forges the fused ring structure. Following an initial condensation or coupling reaction, a pendant reactive group on the molecule attacks another site within the same molecule to close the ring. For instance, the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones is achieved through a domino C-N cross-coupling and hydroamination sequence, where the final step is an intramolecular hydroamination (cyclization) onto an alkyne moiety. beilstein-journals.org

The formation of the imidazo[1,2-a]pyrimidine core often proceeds through the initial formation of an N-alkylated aminopyrimidine intermediate, which then undergoes intramolecular cyclization to yield the bicyclic system. nih.govrsc.org This principle is adaptable to the more complex tricyclic target, where a pre-functionalized pyrrolopyrimidine could undergo a similar intramolecular ring closure to form the final imidazole ring. One reported synthesis of imidazo[1,2-c]pyrimidines utilizes a [4+1]-cycloaddition, which is an efficient method for ring formation. jst.go.jp

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains portions of all starting materials. bohrium.com This approach offers significant advantages, including reduced reaction times, operational simplicity, and atom economy, making it a cornerstone of green chemistry. bohrium.combeilstein-journals.orgnih.gov

The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR used to synthesize the imidazo[1,2-a]pyridine (B132010) ring system, which is structurally related to the target scaffold. beilstein-journals.orgnih.gov This reaction typically involves the condensation of an aminopyridine, an aldehyde, and an isocyanide. By extension, a similar three-component strategy could be envisioned for the this compound system, potentially using an aminopyrrolopyrimidine as the starting amine component. MCRs have been successfully used to prepare a wide variety of substituted imidazoles and fused imidazopyrimidines, demonstrating their versatility and power in generating molecular complexity from simple precursors. bohrium.comacs.orgnih.gov

Table 2: Overview of Multi-component Reactions for Imidazo-fused Heterocycles

Reaction Name Reactants Product Scaffold Reference
Groebke–Blackburn–Bienaymé (GBB) Aminopyridine, Aldehyde, Isocyanide Imidazo[1,2-a]pyridine beilstein-journals.orgnih.gov
One-pot, three-component Aryl methyl ketone, 2-Aminopyridine, Barbituric acid Pyrimidine-linked Imidazopyridine acs.org

Advanced and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of sustainable and highly efficient methods. Metal catalysis and microwave-assisted synthesis are two prominent green chemistry approaches that have been successfully applied to the synthesis of complex heterocyclic compounds.

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.org Catalysts based on palladium, copper, and gold are frequently employed. For instance, a copper(I)-catalyzed one-pot procedure allows for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant, representing an environmentally friendly approach. organic-chemistry.org

The synthesis of related pyrrolopyrimidine systems has been achieved using palladium-catalyzed reactions, such as the Sonogashira coupling to introduce an alkyne, followed by a Buchwald-Hartwig C-N coupling and a subsequent intramolecular hydroamination to form the pyrrole (B145914) ring. beilstein-journals.org Gold nanoparticles have also been reported as effective catalysts for synthesizing imidazo[1,2-a]pyrimidines from aryl ketones and 2-aminopyrimidine under green conditions. mdpi.com These metal-catalyzed methods provide powerful tools for constructing the this compound core, allowing for regioselective bond formation under mild conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green technology for accelerating chemical reactions. researchgate.net By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating methods. nih.govnih.gov

This technique has been widely applied to the synthesis of imidazopyrimidine derivatives. One-pot, three-component condensation reactions to form imidazo[1,2-a]pyrimidines have been efficiently carried out under microwave irradiation. researchgate.netnih.govrsc.org For example, the synthesis of novel imidazo[1,2-a]pyrimidine derivatives containing a tetrasubstituted imidazole moiety was achieved in moderate to good yields using a microwave-assisted, sequential one-pot reaction in ethanol, a green solvent. nih.gov The efficiency and speed of microwave-assisted synthesis make it an attractive method for rapidly generating libraries of complex molecules like derivatives of this compound for further study.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Method (Time) Microwave Method (Time) Yield Improvement Reference
Imidazole Synthesis 36 hours 30 minutes Significant (from 30% to >46%) nih.gov
Pyridinium Salt Synthesis N/A 50 minutes High (>80%) mdpi.com

Detailed Scientific Review of this compound Synthesis

Following a comprehensive search of publicly available scientific literature, it has been determined that specific, detailed research findings concerning the synthesis of the exact chemical compound This compound are not available. The provided outline specifies highly detailed aspects of its synthesis, including catalyst-free methodologies, regioselectivity, enantioselective strategies, and mechanistic investigations.

While extensive research exists for structurally related fused heterocyclic systems, such as imidazo[1,2-a]pyrimidines, pyrrolo[2,3-d]pyrimidines, and other regioisomers, the direct application of these findings to the unique this compound core would be scientifically inaccurate and speculative. The literature found discusses general principles that may apply, but lacks the specific data required to populate the requested article sections with the necessary scientific rigor and detail for this particular molecule.

Therefore, it is not possible to generate the requested article with scientifically accurate, non-speculative content strictly focused on this compound as per the detailed outline provided. The specific experimental conditions, reaction outcomes, mechanistic intermediates, and kinetic data for this compound are not described in the available search results.

Derivatization and Functionalization of the 1h Imidazo 1,2 C Pyrrolo 2,3 E Pyrimidine Core

Introduction of Substituents via Electrophilic and Nucleophilic Reactions

The electronic nature of the fused imidazo[1,2-c]pyrrolo[2,3-e]pyrimidine system allows for the introduction of a wide array of substituents through both electrophilic and nucleophilic substitution reactions. The regioselectivity of these reactions is dictated by the electron density of the various positions on the rings.

Electrophilic Substitution: In related N-heterocyclic systems like imidazo[1,2-a]pyrazines, the five-membered imidazole (B134444) ring is generally more susceptible to electrophilic attack than the six-membered pyrimidine (B1678525) ring, which is deactivated by its nitrogen atoms. stackexchange.com Attack typically occurs at positions that lead to the most stable cationic intermediate, often preserving the aromaticity of the adjacent ring. stackexchange.com For the 1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine core, electrophilic substitution would be predicted to occur preferentially on the electron-rich pyrrole (B145914) or imidazole rings.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) is a key strategy for functionalizing positions on the pyrimidine ring, especially when it is substituted with a good leaving group, such as a halogen. For instance, in the related pyrrolo[2,3-d]pyrimidine scaffold, a chlorine atom at the 4-position is readily displaced by various nucleophiles. Studies have shown the successful amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a range of aniline (B41778) derivatives, demonstrating the utility of this approach for introducing diverse aryl-amino side chains. mdpi.com This type of reaction is fundamental for building libraries of compounds for biological screening.

Table 1: Examples of Nucleophilic Amination on a Related Pyrrolopyrimidine Scaffold The following interactive table showcases the variety of nucleophiles that can be used in SNAr reactions on halosubstituted pyrimidine rings, a common strategy in medicinal chemistry.

Nucleophile (Substituted Aniline)Leaving GroupProduct
AnilineChlorineN-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
4-fluoroanilineChlorineN-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
3-methoxyanilineChlorineN-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
4-(trifluoromethyl)anilineChlorineN-(4-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Synthesis of Analogs through Bioisosteric Modifications

Bioisosterism, the strategy of replacing a functional group in a biologically active compound with another group having similar physicochemical properties, is a cornerstone of rational drug design. estranky.sk This approach is used to modulate potency, selectivity, metabolic stability, and other pharmacokinetic properties. Imidazo[1,2-a]pyrimidine (B1208166) scaffolds are themselves considered bioisosteres of purine (B94841) bases, which allows them to interact with biological targets that recognize purines. nih.gov

The derivatization of the this compound core can be extensively guided by this principle. For example, an amide group could be replaced by a 1,2,3-triazole to improve metabolic stability while maintaining key hydrogen bonding interactions. unimore.it In another case, an entire heterocyclic ring can be replaced. Research has demonstrated that an 8-fluoroimidazo[1,2-a]pyridine (B164112) ring can act as a successful bioisosteric replacement for an imidazo[1,2-a]pyrimidine ring in ligands for the GABAA receptor. nih.gov This highlights the potential for significant structural modifications to the core while retaining biological activity.

Table 2: Common Classical Bioisosteric Replacements This interactive table lists common bioisosteric pairs used in medicinal chemistry to fine-tune the properties of lead compounds.

Original GroupBioisosteric Replacement(s)Key Properties Mimicked
-H-FSize
-OH-NH2, -SHSize, Hydrogen Bonding
-Cl-Br, -CF3Size, Electronegativity
-C=O-C=S, -SO2-Size, Polarity, H-bond Acceptor
Benzene RingThiophene, PyridineAromaticity, Size
Imidazole Ring1,2,3-Triazole, OxazoleAromaticity, H-bonding

Preparation of Synthetic Libraries and Compound Collections for Screening

The exploration of a new chemical scaffold's potential requires the synthesis and biological evaluation of a large number of derivatives. High-throughput synthesis methods are often employed to rapidly generate chemical libraries. For related imidazo[1,2-a]pyrimidine systems, efficient library generation has been achieved through multi-component reactions and microwave-assisted organic synthesis. jst.go.jpmdpi.com These methods allow for the combination of diverse building blocks in a single step, quickly producing a wide range of analogs. mdpi.com

For example, a library of 75 different imidazo[1,2-α]pyrimidine derivatives was synthesized to screen for antibacterial activity. jst.go.jp In another study, a series of novel 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as potential anticancer agents, with their activity tested against several cancer cell lines. nih.gov The data from such screening campaigns are crucial for identifying initial hits and establishing preliminary structure-activity relationships (SAR). tandfonline.com

Table 3: Antiproliferative Activity of a Library of 1H-pyrrolo[3,2-c]pyridine Derivatives The following interactive table presents screening data for a library of compounds based on a related pyrrolopyridine scaffold, illustrating how structural changes impact biological activity against different cancer cell lines. Data is presented as IC50 values in micromolar (µM).

Compound IDR-GroupHeLa (IC50 µM)SGC-7901 (IC50 µM)MCF-7 (IC50 µM)
10b o-tolyl2.563.144.12
10d p-tolyl0.981.121.56
10h 4-methoxyphenyl0.850.991.24
10t indolyl0.120.150.21

Data sourced from studies on 1H-pyrrolo[3,2-c]pyridine derivatives. nih.govtandfonline.com

Strategies for Structure-Based Design of this compound Derivatives

Structure-based drug design (SBDD) uses the three-dimensional structure of a biological target, such as a protein or enzyme, to guide the design of more potent and selective inhibitors. This process typically involves computational tools like molecular docking to predict how a compound will bind to the target's active site. tandfonline.com

For scaffolds related to this compound, SBDD has proven to be a powerful strategy. In the development of Nek2 inhibitors, bioisostere and structure-based design techniques were used to develop potent compounds based on an imidazo[1,2-a]pyridine (B132010) scaffold, achieving IC50 values in the low nanomolar range. nih.gov Similarly, the design of imidazo[1,2-c]pyrimidine (B1242154) derivatives as inhibitors of Syk family kinases was undertaken to improve upon earlier leads that had poor oral efficacy. nih.gov

The SBDD cycle involves designing a compound, synthesizing it, testing its biological activity, and then co-crystallizing it with the target protein or using docking simulations to understand the binding mode. This information then informs the design of the next generation of compounds. nih.gov For example, molecular modeling of 1H-pyrrolo[3,2-c]pyridine derivatives suggested that they bind to the colchicine (B1669291) site of tubulin, and this hypothesis was used to guide the synthesis of compounds with potent anticancer activity. nih.govtandfonline.com

Molecular Mechanisms of Action and Biological Target Interaction of 1h Imidazo 1,2 C Pyrrolo 2,3 E Pyrimidine

Identification and Validation of Molecular Targets

The identification of direct molecular targets is a cornerstone of understanding a compound's pharmacological activity. For analogs of 1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine, research has centered on their ability to inhibit enzymes critical for cell function, particularly protein kinases and tubulin.

The pyrrolo[2,3-d]pyrimidine nucleus, a structural component related to the core scaffold, is a deaza-isostere of adenine, the nitrogenous base of ATP. nih.gov This structural similarity makes it a privileged scaffold for designing ATP-competitive inhibitors of various kinases. nih.gov Derivatives have demonstrated inhibitory activity against a wide range of protein kinases, which are pivotal in cellular signal transduction pathways often dysregulated in diseases like cancer.

Research into related imidazo[1,2-c]pyrimidine (B1242154) derivatives has identified potent inhibitory activity against members of the Spleen tyrosine kinase (Syk) family, including Syk and zeta-associated protein kinase of 70k Da (ZAP-70). nih.gov These non-receptor tyrosine kinases are crucial for B-cell and T-cell activation, making them attractive targets for autoimmune diseases and allergic disorders. nih.gov One particular imidazo[1,2-c]pyrimidine derivative, compound 9f, showed strong in vitro inhibition of both Syk and ZAP-70 kinases. nih.gov

Furthermore, studies on pyrrolo[2,3-d]pyrimidine derivatives have revealed their potential as multi-targeted kinase inhibitors. mdpi.comnih.gov Certain halogenated analogs demonstrated significant inhibitory action against Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (Her2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2). mdpi.comnih.gov Compound 5k from one such study emerged as a particularly potent inhibitor across this panel of kinases, with activity comparable to the established multi-targeted inhibitor sunitinib. mdpi.comnih.gov Other related scaffolds, such as imidazo[1,2-b]pyridazines, have been shown to inhibit PIM serine/threonine kinases, which are implicated in hematologic malignancies. semanticscholar.org

Table 1: Kinase Inhibition Profile of Selected Analogs
Compound ScaffoldSpecific AnalogTarget KinaseInhibitory Activity (IC50)Reference
Imidazo[1,2-c]pyrimidineCompound 9fSyk, ZAP-70Strong in vitro inhibition (specific IC50 not provided) nih.gov
Pyrrolo[2,3-d]pyrimidineCompound 5kEGFR40 nM mdpi.comnih.gov
Her2110 nM
VEGFR296 nM
CDK2204 nM

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. tandfonline.comtandfonline.com Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several analogs based on related heterocyclic systems have been identified as potent inhibitors of tubulin polymerization, often by interacting with the colchicine-binding site. tandfonline.comnih.gov

For instance, a derivative of 1H-pyrrolo[3,2-c]pyridine, compound 10t , potently inhibited tubulin polymerization and significantly disrupted microtubule dynamics in cancer cells at nanomolar concentrations. tandfonline.comresearchgate.net Molecular modeling suggested that this compound interacts with the colchicine (B1669291) site on tubulin. tandfonline.com Similarly, a new series of imidazo[1,2-a]pyridine-oxadiazole hybrids was found to inhibit tubulin polymerization, with compound 6d exhibiting an IC50 value of 3.45 µM. researchgate.netresearchgate.net This activity prevents the formation of the mitotic spindle, leading to a halt in cell division. researchgate.net

Table 2: Tubulin Polymerization Inhibition by Selected Analogs
Compound ScaffoldSpecific AnalogActivityIC50 (Tubulin Polymerization)Reference
1H-pyrrolo[3,2-c]pyridineCompound 10tPotent inhibition of tubulin polymerization; disrupts microtubule dynamics at 0.12 µM.Not specified, but potent at 3 µM and 5 µM. tandfonline.comresearchgate.net
Imidazo[1,2-a]pyridine-oxadiazoleCompound 6dInhibition of tubulin polymerization.3.45 µM researchgate.netresearchgate.net

Beyond kinases and tubulin, analogs of this compound have been found to interact with other enzymes and receptors. Certain novel imidazo[1,2-a]pyridine (B132010) derivatives were shown to markedly increase NADPH oxidase (NOX) activity. nih.govresearchgate.net This enzymatic action leads to the generation of reactive oxygen species (ROS), which can induce cellular damage and trigger programmed cell death. nih.gov

In a different context, imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines have been identified as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein γ-8 (TARP γ-8). nih.gov This highlights the potential for these scaffolds to interact with ion channels in the central nervous system. Additionally, a series of 1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidines displayed antipsychotic-like effects in preclinical models without having an affinity for brain dopamine (B1211576) receptors, suggesting engagement with other currently unidentified neurological targets. nih.gov

Cellular Mechanisms of Action

The interaction of these compounds with their molecular targets initiates a cascade of cellular events. These downstream effects include the disruption of key signaling pathways, interruption of the cell division cycle, and the induction of programmed cell death (apoptosis), which collectively contribute to their biological activity.

By inhibiting protein kinases, analogs of this compound can profoundly alter intracellular signaling networks that govern cell fate. For example, an imidazo[1,2-a]pyridine derivative, compound 6 , was found to reduce the levels of phosphorylated protein kinase B (p-AKT) and phosphorylated mechanistic target of rapamycin (B549165) (p-mTOR). nih.gov The AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy. nih.gov

Other studies have implicated these scaffolds in the modulation of mitogen-activated protein kinase (MAPK) pathways. nih.gov Increased ROS production by imidazo[1,2-a]pyridine derivatives was shown to promote p53-mediated cellular responses through the inactivation of p38MAPK. researchgate.net The ability to interfere with these fundamental signaling cascades underscores the broad-spectrum activity of this class of compounds.

A frequent consequence of inhibiting kinases or disrupting microtubule dynamics is the induction of cell cycle arrest and apoptosis. Numerous studies on related analogs have confirmed these cellular outcomes.

Treatment of cancer cells with the tubulin inhibitor 10t (a 1H-pyrrolo[3,2-c]pyridine derivative) resulted in significant G2/M phase cell cycle arrest and apoptosis. tandfonline.com Similarly, the imidazo[1,2-a]pyridine compound 6 also induced G2/M arrest and triggered the intrinsic apoptosis pathway. nih.gov This was accompanied by an increase in the levels of the cell cycle inhibitors p53 and p21, as well as the pro-apoptotic protein BAX and active caspase-9. nih.gov

The induction of apoptosis by pyrrolo[2,3-d]pyrimidine derivatives has also been well-documented. mdpi.comnih.gov Compound 5k was shown to induce apoptosis in HepG2 cells, which was confirmed by an increase in pro-apoptotic proteins caspase-3 and Bax and a corresponding downregulation of the anti-apoptotic protein Bcl-2. mdpi.comnih.gov Likewise, imidazo[1,2-a]pyridine derivatives that activate NADPH oxidase were shown to impair mitochondrial membrane potential and activate the caspase-9/3 cascade, leading to ROS-mediated apoptosis. nih.govresearchgate.net

Table 3: Cellular Effects of Selected Analogs
Compound ScaffoldSpecific AnalogCellular EffectMechanism/MarkersReference
1H-pyrrolo[3,2-c]pyridine10tG2/M phase cell cycle arrest and apoptosis.Disruption of microtubule dynamics. tandfonline.com
Imidazo[1,2-a]pyridineCompound 6G2/M cell cycle arrest.Increased p53 and p21. nih.gov
Intrinsic apoptosis.Increased BAX and active caspase-9.
Imidazo[1,2-a]pyridineIMPA derivativesROS-mediated apoptosis.Increased NADPH oxidase activity, impaired mitochondrial membrane, caspase-9/3 activation. nih.govresearchgate.net
Pyrrolo[2,3-d]pyrimidine5kCell cycle arrest and apoptosis.Increased caspase-3 and Bax; decreased Bcl-2. mdpi.comnih.gov

Binding Mode Analysis and Ligand-Target Interactions of this compound

Protein Binding Studies of this compound

No specific, peer-reviewed protein binding studies for this compound were found in the public domain. Therefore, a data table detailing binding affinities (such as Kd, Ki, or IC50 values) for specific protein targets cannot be generated.

Detailed Analysis of Binding Pockets and Key Residue Interactions

Without experimental data from techniques such as X-ray crystallography, NMR spectroscopy, or validated molecular docking studies, a detailed analysis of the binding pocket and key residue interactions for this compound cannot be accurately presented. Information regarding the specific amino acid residues that may form hydrogen bonds, hydrophobic interactions, or other forms of molecular recognition with this ligand is currently unavailable in the scientific literature.

Based on a comprehensive search of available scientific literature, there are no specific computational chemistry or molecular modeling studies published for the compound This compound .

Therefore, it is not possible to provide the detailed analysis requested for the following sections:

Computational Chemistry and Molecular Modeling Studies of 1h Imidazo 1,2 C Pyrrolo 2,3 E Pyrimidine

Electrostatic Potential Surface (ESP) Analysis

While research exists for related but structurally distinct heterocyclic systems like imidazo[1,2-a]pyrimidines and pyrrolo[3,2-d]pyrimidines, the specific fused ring structure of 1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine has not been the subject of published computational analysis according to the search results. Information from these related compounds cannot be substituted, as the electronic and structural properties would differ significantly.

Applications of 1h Imidazo 1,2 C Pyrrolo 2,3 E Pyrimidine As Chemical Probes and Tools

Development of 1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine-Based Chemical Probes

The development of chemical probes is a cornerstone of modern chemical biology, enabling the interrogation of protein function and the validation of new drug targets. The this compound scaffold serves as a versatile starting point for the design and synthesis of such probes. Researchers can systematically modify the core structure to introduce reactive groups for covalent labeling of target proteins, or attach reporter tags such as fluorophores or biotin (B1667282) for visualization and affinity purification.

While specific examples of chemical probes derived directly from this compound are not extensively documented in publicly available research, the principles of probe development are well-established for related heterocyclic systems. For instance, the analogous imidazo[1,2-a]pyrimidine (B1208166) and pyrrolo[2,3-d]pyrimidine cores have been functionalized to create probes for kinases and other enzyme families. The synthetic accessibility of the this compound framework suggests its potential for similar applications, allowing for the strategic placement of functionalities to explore structure-activity relationships and identify key interactions with biological targets.

Utility in Chemical Genetics and Phenotypic Screening

Chemical genetics utilizes small molecules to perturb protein function, offering a powerful alternative to traditional genetic methods. The this compound scaffold and its derivatives are well-suited for this approach. Large libraries of compounds based on this core can be synthesized and screened in cell-based or whole-organism assays to identify molecules that elicit specific phenotypes.

Phenotypic screening, a key strategy in drug discovery, involves testing compounds for their ability to produce a desired change in a biological system without a priori knowledge of the molecular target. The structural diversity that can be generated from the this compound backbone makes it an attractive candidate for such screens. For example, derivatives of the related benzo smolecule.commdpi.comimidazo[1,2-c]pyrimidinone scaffold have been evaluated in phenotypic tests against a variety of viruses, demonstrating the potential of this class of compounds to identify novel antiviral agents. Although specific phenotypic screening campaigns centered on this compound are not widely reported, the success of related structures underscores the potential of this scaffold in identifying compounds with interesting biological activities that can then be further investigated to elucidate their mechanism of action.

Research Applications Beyond Therapeutic Development

Beyond the direct pursuit of new drugs, the this compound scaffold holds promise for a range of basic research applications. Its unique chemical properties can be harnessed to develop tools for studying fundamental biological processes. For example, fluorescently labeled derivatives could be synthesized to serve as imaging agents for visualizing specific cellular structures or tracking the localization of target proteins in real-time.

Furthermore, the ability to modify the scaffold allows for the creation of affinity matrices, where the compound is immobilized on a solid support. These matrices can be used to isolate and identify binding partners from complex biological samples, a crucial step in target deconvolution and understanding the molecular basis of a compound's activity. While the body of research specifically detailing these non-therapeutic applications for this compound is still emerging, the versatility of the scaffold suggests a promising future for its use in developing sophisticated tools to advance our understanding of biology.

Future Perspectives and Emerging Research Directions

Novel Synthetic Methodologies for Enhanced Diversity and Efficiency

The future synthesis of 1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine derivatives will likely move beyond traditional multi-step processes, embracing modern, more efficient strategies to rapidly generate diverse libraries of compounds. Key future directions include the adoption of green chemistry principles and automated synthesis platforms. frontiersin.orgnih.gov Environmentally friendly approaches such as microwave-assisted organic synthesis (MAOS), sonosynthesis, and mechanosynthesis are anticipated to reduce reaction times and minimize hazardous waste. frontiersin.orgnih.gov

Furthermore, the development of novel synthetic methods is crucial for accessing a wide array of functionalized heterocyclic compounds. mdpi.com Methodologies such as photoredox chemistry, C-H functionalization, and borrowing hydrogen catalysis are expected to play a significant role. mdpi.com These techniques allow for the direct modification of the core scaffold, providing access to previously unattainable chemical space and enabling the fine-tuning of physicochemical and pharmacological properties. The use of flow synthesis could also enable a more efficient and scalable production of these complex molecules.

Synthetic MethodologyPotential Advantages for this compound Synthesis
Microwave-Assisted Organic Synthesis (MAOS) Reduced reaction times, improved yields, and enhanced reaction selectivity.
C-H Functionalization Direct introduction of functional groups onto the heterocyclic core, avoiding the need for pre-functionalized starting materials.
Photoredox Catalysis Mild reaction conditions and novel bond-forming capabilities for creating complex derivatives.
Flow Chemistry Improved safety, scalability, and the potential for telescoped reaction sequences, leading to more efficient manufacturing.

Advanced Computational Approaches for Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery, offering a pathway for the rational design and optimization of new drug candidates. nih.gov For a scaffold as complex as this compound, in silico methods will be pivotal in predicting its biological activity and guiding synthetic efforts. Quantum mechanics-based calculations can provide insights into the molecule's electronic properties and reactivity, aiding in the design of synthetic routes and the prediction of reaction outcomes. cuny.edu

Molecular docking and molecular dynamics simulations will be instrumental in identifying potential biological targets and understanding the binding interactions at the atomic level. mdpi.com These computational tools can help in predicting the binding affinity and selectivity of derivatives, thereby prioritizing the synthesis of the most promising compounds. mdpi.com As research progresses, the integration of artificial intelligence and machine learning could further revolutionize the design process by predicting structure-activity relationships (SAR) and ADME/Tox (absorption, distribution, metabolism, excretion, and toxicity) properties with greater accuracy. numberanalytics.com

Computational ToolApplication in the Design of this compound Derivatives
Molecular Docking Predicting the binding mode and affinity of derivatives to specific biological targets.
Molecular Dynamics Simulations Assessing the stability of ligand-protein complexes and understanding the dynamic nature of binding interactions.
Quantum Mechanics (QM) Methods Calculating electronic properties to understand reactivity and guide synthesis.
Machine Learning / AI Predicting SAR and ADME/Tox properties to prioritize compounds for synthesis and testing.

Exploration of Undiscovered Biological Targets and Pathways

The vast structural and chemical space offered by nitrogen-containing heterocycles suggests that they can interact with a wide range of biological targets. nih.gov While the precise biological activities of this compound are yet to be fully elucidated, its structural similarity to other fused pyrimidine (B1678525) systems, which are known to be privileged kinase inhibitor scaffolds, points towards oncology as a primary therapeutic area for exploration. nih.govresearchgate.net

Future research will likely focus on screening derivatives of this compound against panels of kinases that are implicated in cancer cell proliferation, survival, and metastasis. Beyond kinases, the unique three-dimensional shape and electronic properties of this scaffold may allow it to interact with other important classes of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in metabolic or inflammatory pathways. The application of chemoproteomics and other target identification technologies will be crucial in uncovering novel mechanisms of action and expanding the therapeutic potential of this compound class.

Development of Multi-Targeting this compound Derivatives

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the complexity of diseases like cancer, which often involve multiple redundant or interacting signaling pathways. nih.gov This has led to a growing interest in the development of multi-targeting drugs that can simultaneously modulate several key proteins, potentially leading to enhanced efficacy and a lower likelihood of drug resistance. researchgate.net

The structurally complex and rigid framework of this compound makes it an attractive scaffold for the design of multi-targeted agents. By strategically modifying the substituents on the imidazole (B134444), pyrrole (B145914), and pyrimidine rings, it may be possible to create derivatives that can bind to the active sites of multiple, distinct biological targets. For instance, derivatives could be designed to act as dual inhibitors of different kinase families or to simultaneously target a kinase and another cancer-related protein. This approach has been successfully applied to other fused pyrimidine systems and represents a promising future direction for the development of novel therapeutics based on the this compound core. researchgate.net

Q & A

Q. Methodological Recommendations

  • Prioritize X-ray crystallography for ambiguous cases .
  • Combine flow synthesis with telescoped purification to enhance throughput .
  • Use dual-descriptor Fukui functions to map reactive sites pre-synthesis .

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